
N-propyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine: is a complex organic compound with the molecular formula C23H29N5 . It is characterized by the presence of pyridine rings attached to an ethane-1,2-diamine backbone, with an additional propyl group. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyridine-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-propyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); in solvents like acetic acid or chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
N-propyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.
Biology: Investigated for its potential as a chelating agent in biological systems, where it can bind to metal ions and influence biochemical processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs and diagnostic agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-propyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine rings and ethane-1,2-diamine backbone provide multiple binding sites, allowing the compound to form stable chelates. These metal complexes can participate in various catalytic cycles, redox reactions, and other chemical processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
Comparison with Similar Compounds
N-propyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine: Lacks the propyl group, which may influence its binding affinity and selectivity for metal ions.
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Contains fewer pyridine rings, resulting in different coordination properties.
N,N’,N’-tris(pyridin-2-ylmethyl)ethylenediamine: Similar structure but with variations in the backbone, affecting its chemical behavior.
The uniqueness of N-propyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine lies in its specific combination of functional groups, which provides distinct coordination chemistry and reactivity profiles.
Properties
CAS No. |
423719-91-9 |
|---|---|
Molecular Formula |
C23H29N5 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-propyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H29N5/c1-2-15-27(18-21-9-3-6-12-24-21)16-17-28(19-22-10-4-7-13-25-22)20-23-11-5-8-14-26-23/h3-14H,2,15-20H2,1H3 |
InChI Key |
VTDTWMXLBUGCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCN(CC1=CC=CC=N1)CC2=CC=CC=N2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


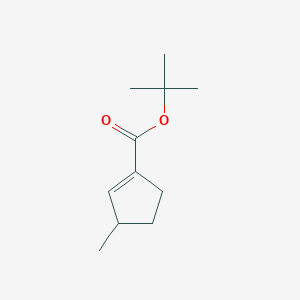
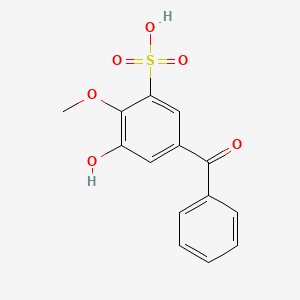
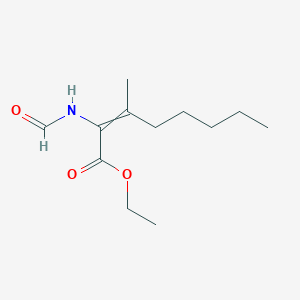
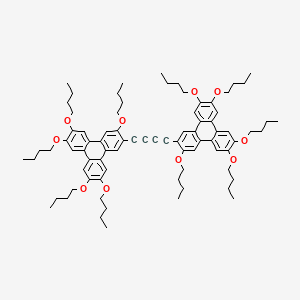
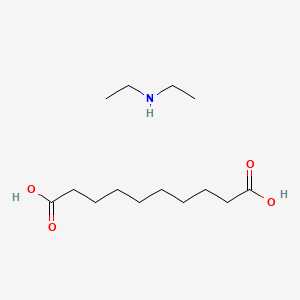

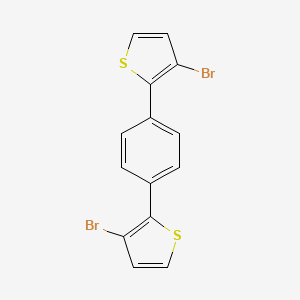
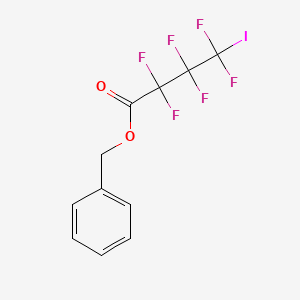
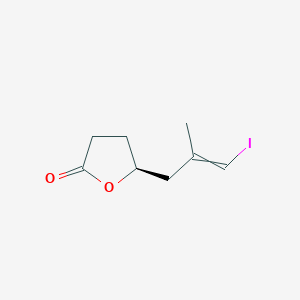
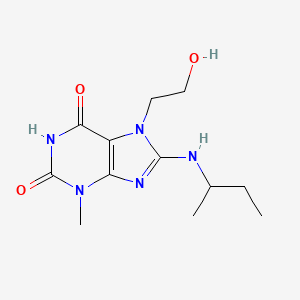
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
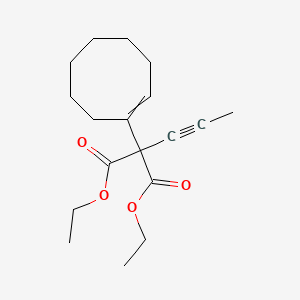
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
